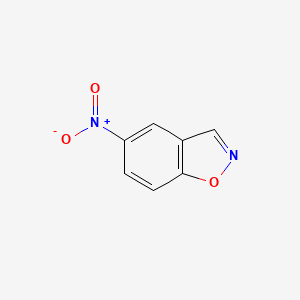

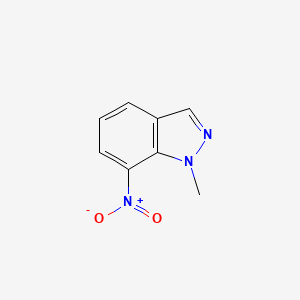

1-Metil-7-nitro-1H-indazol

Descripción general

Descripción

1-Methyl-7-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Methyl-7-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-7-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Medicinales

Los compuestos heterocíclicos que contienen indazol tienen una amplia variedad de aplicaciones medicinales. Se utilizan como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos .

Estrategias de Síntesis

Las estrategias recientes para la síntesis de 1H- y 2H-indazoles incluyen reacciones catalizadas por metales de transición, reacciones de ciclización reductiva y síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente .

Inhibidores de la Fosfoinositido 3-Kinasa δ

Los indazoles se pueden emplear como inhibidores selectivos de la fosfoinositido 3-kinasa δ para el tratamiento de enfermedades respiratorias .

Aplicaciones Anticancerígenas

Los derivados de indazol sustituidos de manera diversa contienen una variedad de grupos funcionales y muestran actividades biológicas versátiles. Por ejemplo, niraparib, un compuesto que contiene indazol, se ha utilizado ampliamente como fármaco anticancerígeno para el tratamiento del cáncer de ovario epitelial recurrente, de trompa de Falopio o peritoneal primario, de mama y de próstata .

Inhibidor de la Tirosina Kinasa

Pazopanib, otro derivado de indazol, es un inhibidor de la tirosina kinasa, que ha sido aprobado por la FDA para el carcinoma de células renales .

Actividad Antiproliferativa

Se encontró que las 3-amino-1H-indazol-1-carboxamidas inhiben el crecimiento celular de muchas líneas celulares neoplásicas a concentraciones inferiores a 1 μM, lo que provoca un bloqueo en la fase G0–G1 del ciclo celular .

Safety and Hazards

The safety information available indicates that “1-Methyl-7-nitro-1H-indazole” should be handled with caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact .

Mecanismo De Acción

Target of Action

It’s known that indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ .

Mode of Action

It’s known that nitroindazole acts as a selective inhibitor for neuronal nitric oxide synthase, a hemoprotein enzyme that, in neuronal tissue, converts arginine to citrulline and nitric oxide (no) .

Biochemical Pathways

It’s known that nitric oxide (no), which is produced by nitric oxide synthase inhibited by nitroindazole, is implicated in vascular smooth muscle relaxation through a cgmp-mediated signal transduction pathway .

Result of Action

It’s known that nitroindazole may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues .

Análisis Bioquímico

Biochemical Properties

1-Methyl-7-nitro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme phosphoinositide 3-kinase (PI3K), where 1-Methyl-7-nitro-1H-indazole acts as an inhibitor. This inhibition affects the PI3K/Akt signaling pathway, which is vital for cell growth, proliferation, and survival . Additionally, 1-Methyl-7-nitro-1H-indazole has been shown to interact with monoamine oxidase (MAO), inhibiting its activity and thereby influencing neurotransmitter levels in the brain .

Cellular Effects

The effects of 1-Methyl-7-nitro-1H-indazole on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis by modulating the PI3K/Akt signaling pathway . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Methyl-7-nitro-1H-indazole has been observed to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, leading to programmed cell death . Furthermore, it influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1-Methyl-7-nitro-1H-indazole exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, 1-Methyl-7-nitro-1H-indazole interacts with MAO by binding to its active site, thereby inhibiting the enzyme’s ability to degrade neurotransmitters . This interaction results in elevated levels of neurotransmitters, which can have various physiological effects.

Temporal Effects in Laboratory Settings

The effects of 1-Methyl-7-nitro-1H-indazole in laboratory settings have been studied over different time periods. The compound exhibits stability under ambient conditions, with minimal degradation observed over time . In in vitro studies, the effects of 1-Methyl-7-nitro-1H-indazole on cellular function have been shown to persist for several hours, with long-term exposure leading to sustained changes in gene expression and cellular metabolism . In in vivo studies, the compound has demonstrated prolonged effects on cellular function, with observable changes in tissue morphology and function over extended periods .

Dosage Effects in Animal Models

The effects of 1-Methyl-7-nitro-1H-indazole vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving cognitive function . At high doses, 1-Methyl-7-nitro-1H-indazole can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress at high concentrations .

Metabolic Pathways

1-Methyl-7-nitro-1H-indazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 1-Methyl-7-nitro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 1-Methyl-7-nitro-1H-indazole can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

1-Methyl-7-nitro-1H-indazole exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, 1-Methyl-7-nitro-1H-indazole can translocate to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-6(5-9-10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSOBULFCLIDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207407 | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58706-36-8 | |

| Record name | 1-Methyl-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58706-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058706368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

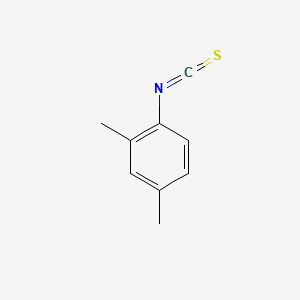

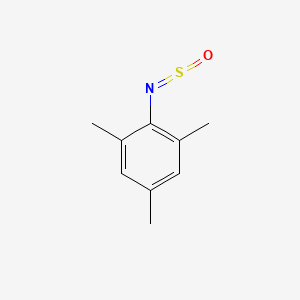

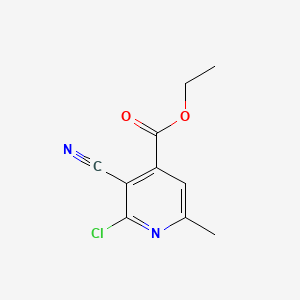

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.